

Ivachtin: A Technical Guide to a Potent Caspase-3 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Ivachtin**, a potent and reversible inhibitor of caspase-3. It details its chemical structure, physicochemical properties, biological activity, and its role in the context of apoptosis signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in apoptosis research and the development of therapeutics targeting programmed cell death.

Chemical Structure and Properties

Ivachtin, also known as Caspase-3 Inhibitor VII or compound 7a, is a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3.[1][2][3] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of **Ivachtin**



Property	Value	Source(s)
Synonyms	Caspase-3 Inhibitor VII, compound 7a	[1][2][3]
Chemical Name	2-[4-Methyl-8-(morpholin-4- ylsulfonyl)-1,3-dioxo-1,3- dihydro-2H-pyrrolo[3,4- c]quinolin-2-yl]ethyl acetate	[4]
Molecular Formula	C20H21N3O7S	[2][5]
Molecular Weight	447.46 g/mol	[2][3]
CAS Number	745046-84-8	[2][3][5]
Purity	≥98% or ≥99% (HPLC)	[4][5]
Appearance	Crystalline solid	[5]
SMILES	CC(=0)OCCN1C(=0)C2C(=C(C)N=C3C=2C=C(C=C3)S(=0) (=0)N4CCOCC4)C1=0	[6]
Solubility	DMSO (≥ 10 mg/mL), DMF (2.5 mg/mL)	[3][5]
Storage	Powder: -20°C for 3 years. In solvent (-80°C): 6 months	[3]

Biological Activity and Mechanism of Action

Ivachtin is a potent inhibitor of caspase-3 with an IC₅₀ value of 23 nM.[1][2][3][6] Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[1][4] **Ivachtin** exhibits moderate selectivity for caspase-3 over other caspases.[1][2][6]

The primary mechanism of action of **Ivachtin** is the inhibition of caspase-3 activity, which in turn blocks the downstream events of apoptosis. This has been demonstrated by its protective effect against staurosporine-induced apoptosis in human Jurkat T cells.[1][6]



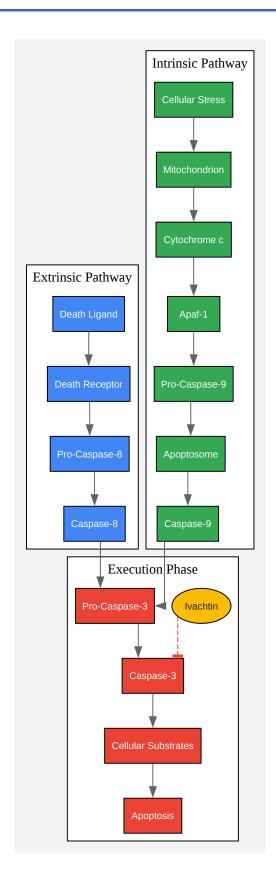
Apoptosis Signaling Pathway and the Role of Caspase-3

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. It is primarily executed by a family of cysteine proteases called caspases. The activation of caspase-3 can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

- Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, which is then activated. Activated caspase-8 can directly cleave and activate pro-caspase-3.
- Intrinsic Pathway: This pathway is initiated by intracellular stress signals, leading to
 mitochondrial outer membrane permeabilization and the release of cytochrome c.
 Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which
 activates caspase-9. Activated caspase-9 then cleaves and activates pro-caspase-3.

Once activated, caspase-3 cleaves a wide range of cellular substrates, leading to the dismantling of the cell.





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Figure 1: Apoptosis signaling pathway highlighting the role of Caspase-3 and the inhibitory action of **Ivachtin**.

Experimental Protocols

The anti-apoptotic activity of **Ivachtin** has been demonstrated in a model of staurosporine-induced apoptosis in human Jurkat T cells.[1][6] Below is a detailed methodology for such an experiment.

Staurosporine-Induced Apoptosis in Jurkat T Cells

This protocol outlines the steps to induce apoptosis in Jurkat T cells using staurosporine and to assess the protective effects of **Ivachtin**.

Materials:

- Jurkat T cells
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
- Staurosporine (from Streptomyces sp.)
- Ivachtin
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
- Flow cytometer

Procedure:

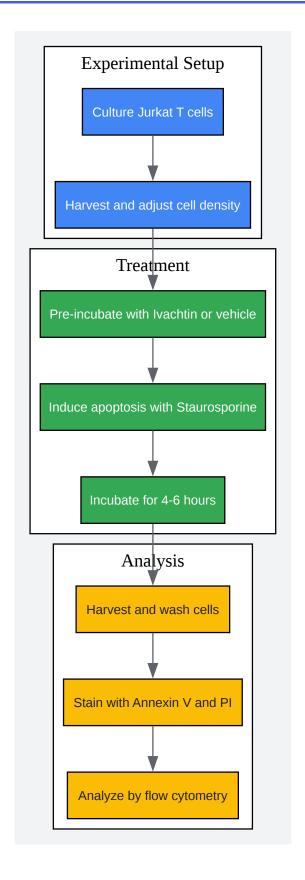
- Cell Culture: Culture Jurkat T cells in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂. Maintain cells in the logarithmic growth phase.
- Compound Preparation: Prepare a stock solution of staurosporine in DMSO (e.g., 1 mM).
 Prepare stock solutions of Ivachtin in DMSO at various concentrations.



· Cell Treatment:

- Harvest Jurkat T cells and adjust the cell density to 5 x 10⁵ cells/mL in fresh culture medium.
- \circ Pre-incubate the cells with the desired concentrations of **Ivachtin** (e.g., 10 μ M, 100 μ M) or vehicle (DMSO) for 1-2 hours.
- $\circ~$ Induce apoptosis by adding staurosporine to a final concentration of 1 $\mu\text{M}.$
- Incubate the cells for 4-6 hours at 37°C with 5% CO₂.
- Apoptosis Assessment:
 - Harvest the cells by centrifugation.
 - Wash the cells with cold PBS.
 - Resuspend the cells in binding buffer provided with the apoptosis detection kit.
 - Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
 - Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.





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Figure 2: Experimental workflow for assessing the anti-apoptotic effect of Ivachtin.



Conclusion

Ivachtin is a valuable research tool for studying the mechanisms of apoptosis and for the preclinical evaluation of caspase-3 inhibition as a therapeutic strategy. Its well-defined chemical structure, potent and specific inhibitory activity against caspase-3, and demonstrated efficacy in cellular models of apoptosis make it a compound of significant interest to the scientific community. This technical guide provides a foundational understanding of **Ivachtin**'s properties and applications, serving as a starting point for further investigation and drug development efforts.

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